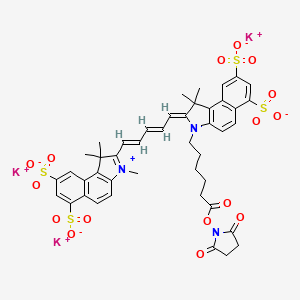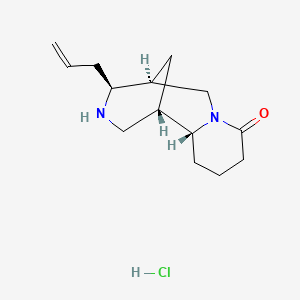
Angustifoline (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angustifoline (hydrochloride) is an alkaloid compound isolated from the plant Lupinus angustifolius L. It exhibits significant antimicrobial activity, making it a valuable compound in scientific research and potential therapeutic applications . The compound is known for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Angustifoline (hydrochloride) can be synthesized through the extraction of alkaloids from Lupinus angustifolius L. The extraction process involves the use of solvents such as methanol or ethanol to isolate the alkaloid content from the plant material . The isolated alkaloids are then purified using chromatographic techniques to obtain pure angustifoline (hydrochloride).
Industrial Production Methods: Industrial production of angustifoline (hydrochloride) involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Angustifoline (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize angustifoline (hydrochloride).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of angustifoline (hydrochloride).
Aplicaciones Científicas De Investigación
Angustifoline (hydrochloride) has a wide range of scientific research applications:
Mecanismo De Acción
Angustifoline (hydrochloride) can be compared with other alkaloids such as sparteine, lupanine, and lupinine, which are also derived from Lupinus species . While these compounds share similar structural features, angustifoline (hydrochloride) is unique due to its specific antimicrobial activity against a broader range of bacterial strains . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Comparación Con Compuestos Similares
- Sparteine
- Lupanine
- Lupinine
Propiedades
Fórmula molecular |
C14H23ClN2O |
|---|---|
Peso molecular |
270.80 g/mol |
Nombre IUPAC |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11;/h2,10-13,15H,1,3-9H2;1H/t10-,11-,12-,13+;/m0./s1 |
Clave InChI |
PXWXQSXBCFYDIZ-GTCOWVEHSA-N |
SMILES isomérico |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2.Cl |
SMILES canónico |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


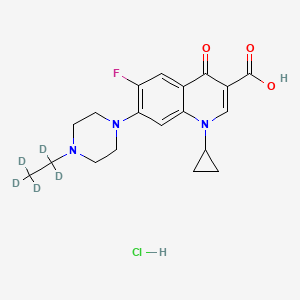

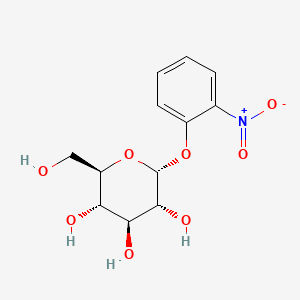
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

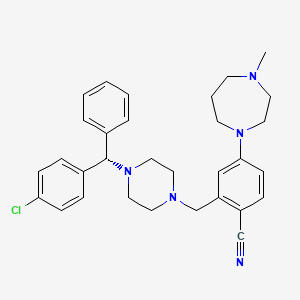
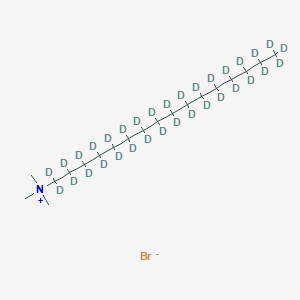
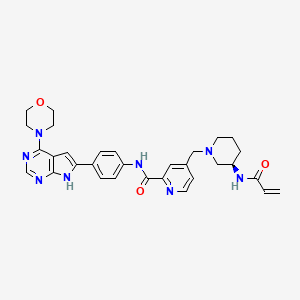

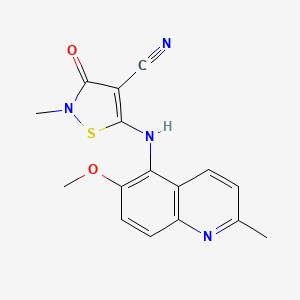
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)

